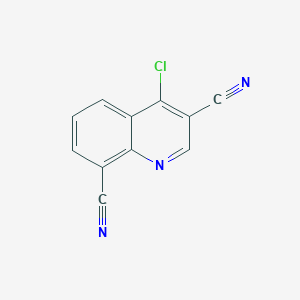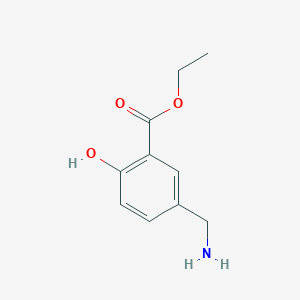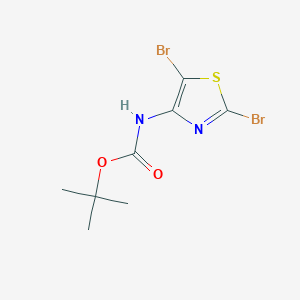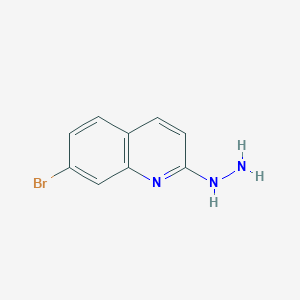
Hexanal, 4-methyl-6-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-(Benzyloxy)-4-methylhexanal is an organic compound characterized by a benzyl ether group attached to a hexanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(Benzyloxy)-4-methylhexanal typically involves the protection of alcohols using benzyl groups. One common method is the use of benzyloxypyridinium triflate, which allows for the protection of alcohols under mild and neutral conditions . The reaction involves the formation of a benzyl cation, which reacts with the alcohol to form the protected derivative.
Industrial Production Methods
Industrial production methods for (S)-6-(Benzyloxy)-4-methylhexanal may involve large-scale synthesis techniques, such as the use of continuous flow reactors to ensure consistent reaction conditions and high yields. These methods often require optimization of reaction parameters, including temperature, pressure, and reagent concentrations, to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-6-(Benzyloxy)-4-methylhexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: 6-(Benzyloxy)-4-methylhexanoic acid.
Reduction: (S)-6-(Benzyloxy)-4-methylhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-6-(Benzyloxy)-4-methylhexanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-6-(Benzyloxy)-4-methylhexanal involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ether group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The aldehyde group can also participate in chemical reactions that modify the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Benzyloxy)propanal: Similar structure with a shorter carbon chain.
(S)-6-(Methoxy)-4-methylhexanal: Similar structure with a methoxy group instead of a benzyloxy group.
(S)-6-(Benzyloxy)-4-methylhexanoic acid: Oxidized form of (S)-6-(Benzyloxy)-4-methylhexanal.
Uniqueness
(S)-6-(Benzyloxy)-4-methylhexanal is unique due to its specific combination of a benzyl ether group and an aldehyde group, which provides distinct reactivity and potential applications compared to similar compounds. The presence of the benzyl ether group can enhance the compound’s stability and binding affinity in biological systems, making it a valuable intermediate in organic synthesis and drug development.
Properties
CAS No. |
87359-89-5 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-methyl-6-phenylmethoxyhexanal |
InChI |
InChI=1S/C14H20O2/c1-13(6-5-10-15)9-11-16-12-14-7-3-2-4-8-14/h2-4,7-8,10,13H,5-6,9,11-12H2,1H3 |
InChI Key |
RKZYNDQFWFVEQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=O)CCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13669341.png)
![1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669346.png)
![2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669356.png)


![3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669370.png)




![8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine](/img/structure/B13669401.png)



